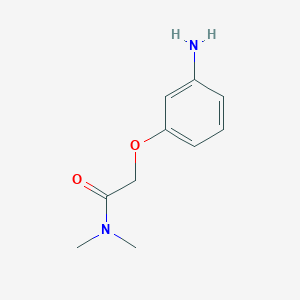

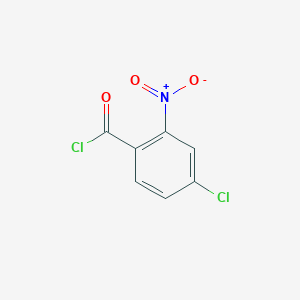

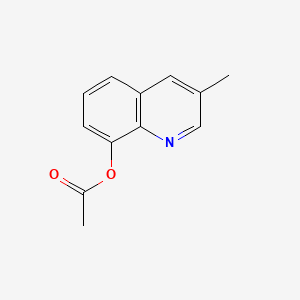

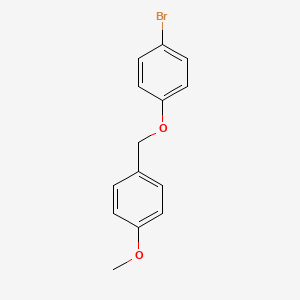

![molecular formula C19H22N2 B1279074 (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 210482-10-3](/img/structure/B1279074.png)

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element. They are derived from ammonia (NH3) and are classified as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Practical Synthesis : The practical and scalable synthesis of advanced heterocyclic intermediates related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been achieved. This involves a Kulinkovich–de Meijere pyrroline cyclopropanation followed by transamination to supply significant quantities of the target azabicycle with high purity (Sirois et al., 2018).

Synthesis via Cyclopropanation : A method for synthesizing 3-azabicyclo[3.1.0]hexanes, including the structural type of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been developed using cyclopropylmagnesium carbenoids in a 1,5-C–H insertion process. This results in the formation of azabicyclo[3.1.0]hexanes in high yields (Kimura et al., 2015).

Reductive Decyanation : Research has explored the reductive removal of the cyano group in compounds structurally similar to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, highlighting the chemical manipulability of this class of azabicycles (Vilsmaier et al., 1998).

Synthesis of Chiral Systems : The synthesis of chiral morpholine systems, which could include derivatives of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been achieved, demonstrating the potential for creating stereochemically complex molecules for research applications (Kilonda et al., 1995).

Dipeptide Mimics Synthesis : The compound has been involved in the synthesis of enantiopure benzyl and dibenzyl indolizidinone amino acids, demonstrating its utility in creating peptide mimics and templates for drug discovery (Polyak & Lubell, 1998).

Biological and Pharmacological Research

Analgesic Agents Development : Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, have shown promise as nonnarcotic analgesic agents, indicating potential medical applications of this compound class (Epstein et al., 1981).

Neuroscience Research : A derivative, LY379268, has been used in neuroscience as a model compound in studies evaluating antipsychotic drugs, demonstrating the role of such compounds in psychiatric drug research (Benitex et al., 2014).

Propiedades

IUPAC Name |

(1S,5R)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2/t17-,18+,19? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSINLHKLATBU-DFNIBXOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448172 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

210482-10-3 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.